molecular formula C22H13BrF3NS B2386237 2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 339103-53-6

2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline

Cat. No. B2386237
CAS RN: 339103-53-6
M. Wt: 460.31
InChI Key: FSWPEHBFSMCXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline, also known as 2-BSPQ, is a novel synthetic compound with a wide range of potential applications in the fields of chemistry, biochemistry, and pharmacology. In particular, it has been used in the synthesis of various other compounds, as well as in the study of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Bioactivity of Quinoline Derivatives

Quinoline and its derivatives, including those with sulfonamide groups, exhibit a wide range of biological activities, making them significant in medicinal chemistry. Their applications span from anticancer and antimicrobial activities to their use in treating various diseases. The incorporation of sulfonamide into quinolines enhances their therapeutic potential, suggesting modifications on such derivatives could lead to advanced therapeutic agents (Ali Irfan et al., 2021).

Quinoline as Corrosion Inhibitors

Quinoline derivatives have been identified as effective anticorrosive materials, showing good effectiveness against metallic corrosion. Their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding highlights their industrial application potential beyond pharmacological uses (C. Verma et al., 2020).

Green Synthesis Approaches

The drive towards green chemistry has led to the development of environmentally friendly methods for synthesizing quinoline scaffolds. These methods aim to eliminate the use of hazardous chemicals, solvents, and catalysts, emphasizing the importance of sustainable practices in chemical synthesis (L. Nainwal et al., 2019).

Anticancer and Antimalarial Activities

Quinoline derivatives play a crucial role in developing drugs for cancer and malaria treatment. Their versatile pharmacological profiles, including actions against various types of cancer and malaria strains, highlight their importance in therapeutic drug discovery (S. M. A. Hussaini, 2016).

Optoelectronic Applications

Quinazoline and pyrimidine derivatives, closely related to quinolines, have shown significant potential in creating novel optoelectronic materials. These materials are valuable for developing organic light-emitting diodes (OLEDs), highlighting the broad applicability of quinoline derivatives beyond pharmacological uses (G. Lipunova et al., 2018).

properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrF3NS/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWPEHBFSMCXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=C(C=C3)Br)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.